2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-13-12-25-14-17(15-6-2-3-7-16(15)21(25)28)20(27)22-10-9-19-24-23-18-8-4-5-11-26(18)19/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,27) |
InChI Key |
GXNBUNLNPXDEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis and Cyclization
-
Starting Material : 2-Chloropyridine derivatives are reacted with hydrazine hydrate (NH₂NH₂·H₂O) to form 2-hydrazinopyridine.
-
Cyclization : The hydrazine intermediate is treated with an aldehyde (e.g., glyoxylic acid) under acidic conditions (HCl, 50°C) to form the triazolopyridine core.
Optimized Conditions :
Mitsunobu Reaction for Triazole Formation
For acid-sensitive substrates, a Mitsunobu protocol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates intramolecular cyclization at room temperature.
Example Protocol :
Coupling of Isoquinoline and Triazolopyridine Moieties
The final step involves forming the amide bond between the isoquinoline-4-carboxylic acid and the ethylamine-linked triazolopyridine.
Activation of the Carboxylic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the amine.
Reaction Steps :
-
Activation : 4-Carboxyisoquinoline + SOCl₂ → Acid chloride (0–5°C, 2 hours).
-
Amidation : Acid chloride + 2-(Triazolo[4,3-a]pyridin-3-yl)ethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (25°C, 12 hours).
Yield : 60–65%
Coupling via Carbodiimide Reagents
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used for amide bond formation under milder conditions.
Protocol :
-
Reagents : EDC (1.5 eq), NHS (1.5 eq) in DMF
-
Temperature : 0°C → 25°C (gradual warming)
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Structural confirmation employs:
-
¹H/¹³C NMR : Key peaks include the isoquinoline aromatic protons (δ 7.2–8.5 ppm) and triazole CH (δ 8.9 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₃H₂₄N₆O₃ [M+H]⁺: 457.1934; Found: 457.1936.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Bischler-Napieralski | High regioselectivity | Harsh conditions (POCl₃) | 65–70 |
| Mitsunobu Cyclization | Mild conditions, functional tolerance | Costly reagents (PPh₃, DEAD) | 85–90 |
| EDC/NHS Coupling | Room-temperature, scalable | Requires anhydrous conditions | 70–75 |
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Use of electron-withdrawing groups on pyridine improves cyclization efficiency.
-
Amidation Side Reactions : Steric hindrance at the 4-position of isoquinoline necessitates slow addition of acyl chloride.
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency compared to THF.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, carboxylic acids, and amidines . Reaction conditions often involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly targeting c-Met kinase, which plays a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.
1,3,5-trisubstituted 1,2,4-triazoles: Used in various medicinal applications, including as antihypertensive agents and anticancer drug candidates.
Uniqueness
What sets 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide apart is its unique structure that combines the triazolo-pyridine and isoquinoline moieties. This structural combination provides it with distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
The compound 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a dihydroisoquinoline core linked to a triazolo-pyridine moiety , contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 391.4 g/mol . The presence of multiple functional groups enhances its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various signaling pathways related to cancer progression. Inhibition of c-Met can disrupt tumor growth and metastasis, making it a promising target for cancer therapy.
Anticancer Activity
Research has demonstrated that This compound exhibits significant anticancer activity across various cell lines:
- A549 (Lung Cancer) : The compound showed a dose-dependent inhibition of cell proliferation.
- MCF-7 (Breast Cancer) : Effective in inducing apoptosis and disrupting cell cycle progression.
- HeLa (Cervical Cancer) : Demonstrated significant anti-tumor activity with IC50 values indicating potent efficacy.
The results from these studies suggest that the compound can effectively inhibit cell growth and induce programmed cell death in cancerous cells .
Mechanistic Studies
Further investigations into the mechanism revealed that the compound not only inhibits c-Met but also affects downstream signaling pathways associated with cell survival and proliferation. It induces apoptosis through the activation of caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on A549 Cells : A study reported an IC50 value of 15 µM , indicating strong growth inhibition compared to control groups.
- MCF-7 Cell Line Study : Another study noted that treatment with the compound led to a significant increase in apoptotic cells as assessed by flow cytometry.
- In Vivo Models : Animal studies have shown that administration of the compound resulted in reduced tumor size in xenograft models, further supporting its potential as an anticancer agent .
Comparative Efficacy
To provide a clearer understanding of its efficacy compared to other compounds, a summary table is presented below:
| Compound Name | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | c-Met | 15 | A549 |
| Compound X | c-Met | 20 | A549 |
| Compound Y | EGFR | 25 | MCF-7 |
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step pathways, including cyclization of the triazolo[4,3-a]pyridine core, coupling with the methoxyethyl-isoquinoline moiety, and final carboxamide formation. Key challenges include avoiding side reactions (e.g., ring-opening of the triazole) and ensuring regioselectivity. Optimal conditions require:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and stability .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with triethylamine as a base to neutralize byproducts .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity .
Basic: Which analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and methoxyethyl substitution. For example, a singlet at δ 3.3 ppm (3H) verifies the methoxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 490.1984) and fragments to validate the carboxamide linkage .
- HPLC-DAD : Monitors purity (>98%) and detects trace impurities using UV absorption at 254 nm .
Advanced: How can Design of Experiments (DoE) improve synthesis efficiency and yield?
Methodological Answer:
DoE optimizes reaction parameters statistically. For example:
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Identifies interactions between variables; a central composite design (CCD) might reveal that catalyst loading >5% and DMF as solvent maximize yield (85%) .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions by precise control of residence time and mixing .
Advanced: What in vitro and in vivo models are suitable for studying its biological activity?
Methodological Answer:
- In vitro :
- In vivo :
Advanced: How do structural modifications influence solubility and target binding?
Methodological Answer:
- Solubility : Replace the methoxyethyl group with PEGylated chains to enhance aqueous solubility. LogP values are calculated via HPLC-derived retention times to guide modifications .
- SAR Studies :
Advanced: How can researchers resolve contradictions in reported biological data?
Methodological Answer:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity verification : Re-test batches with NMR and HPLC to rule out impurities as confounding factors .
- Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions that may explain divergent results .
Basic: What are the stability considerations for long-term storage and handling?
Methodological Answer:
- Storage : Lyophilized powder stored at -20°C under argon prevents hydrolysis of the carboxamide group.
- Solution stability : In DMSO, avoid >3 freeze-thaw cycles; aggregation is monitored via dynamic light scattering (DLS) .
Advanced: What computational methods support mechanistic studies of its activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
